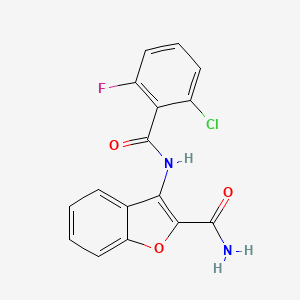

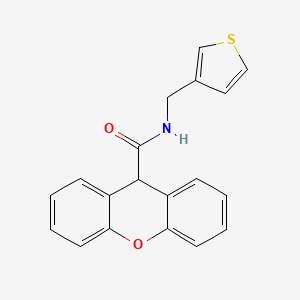

3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a benzamide moiety and halogen substitutions on the aromatic ring, which are relevant to the analysis of the compound . For instance, the first paper discusses coumarin-3-carboxamide derivatives, which are structurally related to benzofuran carboxamides, and their biological activities against cancer cell lines . The second paper describes the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which include a fluorine substitution similar to the compound of interest . The third paper focuses on the synthesis of benzoxazine carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists, which also share structural features with benzofuran carboxamides .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the condensation of acid chlorides with different amines or other nucleophiles in the presence of a base and a suitable solvent . The synthesis of coumarin-3-carboxamide derivatives, for example, may provide insights into the synthesis of benzofuran carboxamides, as both involve the formation of an amide bond and potentially similar reaction conditions . The synthesis of benzoxazine derivatives as described in the third paper also involves multi-step reactions that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound "this compound" would likely exhibit certain properties due to the presence of the benzofuran moiety and the substituted benzamide. The molecular docking study mentioned in the first paper indicates that the benzamide functionality is crucial for binding to the active site of certain enzymes, suggesting that the compound may also exhibit similar binding properties . The presence of halogen substituents can influence the molecular conformation and electronic distribution, potentially affecting the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups such as chloro and fluoro substituents could affect the reactivity of adjacent positions on the aromatic ring. The papers do not provide specific reactions for the compound , but the antimicrobial and anticancer activities of similar compounds suggest that it may undergo interactions with biological targets .

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of "this compound," they do provide data on similar compounds. For example, the antimicrobial activity of the compounds in the second paper suggests that they have sufficient stability and solubility to interact with microbial cells . The biological activity evaluations in the first and third papers imply that the compounds have the necessary properties to cross cell membranes and bind to specific receptors or enzymes . The presence of halogen atoms is likely to influence the lipophilicity of the compound, which is an important factor in drug design.

科学的研究の応用

Anticancer Activity

A series of novel coumarin-3-carboxamide derivatives, including compounds structurally related to 3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide, were synthesized to evaluate their biological activities. These compounds exhibited promising anticancer properties, particularly against HepG2 and HeLa cancer cell lines, with some derivatives showing low cytotoxic activity against normal cell lines. This indicates their potential as selective anticancer agents (Phutdhawong et al., 2021).

Antibacterial Activity

Research on 2,6-difluorobenzamides has highlighted their capacity to interfere with bacterial cell division by inhibiting the protein FtsZ. This includes derivatives of benzamide, which have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

Antifungal and Preservative Applications

Benzofuran-1,2,3-triazole hybrids have been investigated for their antifungal potential against both white and brown-rot fungi. These studies revealed that certain derivatives can act as effective fungicidal preservatives, offering new avenues for protecting materials from fungal degradation (Abedinifar et al., 2020).

Imaging Applications in Medicine

Fluorine-containing benzamide analogs have been developed and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These studies are crucial for advancing cancer diagnostics and monitoring the efficacy of anticancer therapies (Tu et al., 2007).

Photocatalytic Applications

Compounds similar in structure to this compound have been used to enhance the photocatalytic degradation of environmental pollutants. For example, propyzamide, a related benzamide, showed improved mineralization rates when adsorbent supports were used, highlighting the potential of these compounds in environmental remediation (Torimoto et al., 1996).

作用機序

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the structure or function of other cellular proteins.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may alter cell growth and proliferation, disrupt bacterial or viral replication, or modulate oxidative stress responses.

Action Environment

The action of 3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide can be influenced by a variety of environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific type of cells or organisms present

将来の方向性

Benzofuran compounds have shown potential as natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide” and similar compounds could have promising futures in drug discovery and development.

特性

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O3/c17-9-5-3-6-10(18)12(9)16(22)20-13-8-4-1-2-7-11(8)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTHYPRNHVCUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)